molecular formula C9H10Cl2N2 B2706769 4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2126162-66-9

4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B2706769
CAS No.: 2126162-66-9
M. Wt: 217.09
InChI Key: AZWXTVMUTQMEIV-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound belonging to the pyrrolopyridine family. This compound is characterized by the presence of a chloro group at the 4th position and an ethyl group at the 3rd position on the pyrrolo[2,3-b]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation: Introduction of the ethyl group using ethylating agents like ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl group at the 3rd position.

    Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Contains an additional carboxylate group.

Uniqueness

4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to the presence of both the chloro and ethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-2-6-5-12-9-8(6)7(10)3-4-11-9;/h3-5H,2H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWXTVMUTQMEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=NC=CC(=C12)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-66-9
Record name 4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
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